4-[(3-Chlorophenyl)sulfonyl]piperidine 4-[(3-Chlorophenyl)sulfonyl]piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13444933
InChI: InChI=1S/C11H14ClNO2S/c12-9-2-1-3-11(8-9)16(14,15)10-4-6-13-7-5-10/h1-3,8,10,13H,4-7H2
SMILES: C1CNCCC1S(=O)(=O)C2=CC(=CC=C2)Cl
Molecular Formula: C11H14ClNO2S
Molecular Weight: 259.75 g/mol

4-[(3-Chlorophenyl)sulfonyl]piperidine

CAS No.:

Cat. No.: VC13444933

Molecular Formula: C11H14ClNO2S

Molecular Weight: 259.75 g/mol

* For research use only. Not for human or veterinary use.

4-[(3-Chlorophenyl)sulfonyl]piperidine -

Specification

Molecular Formula C11H14ClNO2S
Molecular Weight 259.75 g/mol
IUPAC Name 4-(3-chlorophenyl)sulfonylpiperidine
Standard InChI InChI=1S/C11H14ClNO2S/c12-9-2-1-3-11(8-9)16(14,15)10-4-6-13-7-5-10/h1-3,8,10,13H,4-7H2
Standard InChI Key CQFKNMOVZKICLX-UHFFFAOYSA-N
SMILES C1CNCCC1S(=O)(=O)C2=CC(=CC=C2)Cl
Canonical SMILES C1CNCCC1S(=O)(=O)C2=CC(=CC=C2)Cl

Introduction

Chemical Identity and Structural Features

IUPAC Name and Molecular Formula

The compound’s systematic name is 4-(3-chlorophenyl)sulfonylpiperidine, with the molecular formula C₁₁H₁₄ClNO₂S. Its structure consists of a six-membered piperidine ring substituted at the 4-position with a sulfonyl group (-SO₂-) linked to a 3-chlorophenyl aromatic ring (Figure 1).

Spectroscopic and Computational Data

  • InChI Key: CQFKNMOVZKICLX-UHFFFAOYSA-N.

  • SMILES: C1CNCCC1S(=O)(=O)C2=CC(=CC=C2)Cl.

  • XLogP3-AA: Estimated at 1.9 based on analogous piperidine sulfonamides .

  • Hydrogen Bonding: One donor (piperidine NH) and three acceptors (sulfonyl O, piperidine N) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight259.75 g/mol
Melting PointNot reported-
Boiling PointNot reported-
Solubility (Water)Low (hydrophobic sulfonyl) ,
LogP~1.9 (predicted)

Synthesis and Reaction Pathways

Primary Synthetic Route

The most feasible method involves reacting piperidine with 3-chlorobenzenesulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃):

  • Alkylation: Piperidine’s nitrogen attacks the electrophilic sulfur in the sulfonyl chloride.

  • Deprotonation: Base facilitates the elimination of HCl.

  • Purification: Crystallization or column chromatography yields the product.

Reaction Scheme:

Piperidine+3-ClC₆H₄SO₂ClBase4-[(3-ClC₆H₄)SO₂]Piperidine+HCl\text{Piperidine} + \text{3-ClC₆H₄SO₂Cl} \xrightarrow{\text{Base}} \text{4-[(3-ClC₆H₄)SO₂]Piperidine} + \text{HCl}

Alternative Methods

  • Reductive Amination: A patented route for similar compounds uses sodium borohydride and cobalt chloride to reduce intermediates .

  • Cyclization: 5-Chloro-2-(4-chlorophenyl)pentan-1-amine cyclizes under alkaline conditions to form piperidine cores .

Table 2: Synthetic Yields of Analogous Compounds

CompoundYield (%)ConditionsSource
(RS)-3-(4-Chlorophenyl)piperidine54K₂CO₃, acetonitrile
5-(1-(4-ClPhSO₂)piperidin-3-yl)oxadiazole73–86NaH, DMF

Biological Activities and Mechanisms

Antimicrobial Properties

Sulfonamide-piperidine hybrids exhibit broad-spectrum activity:

  • Bacillus subtilis: MIC values of 8.18–9.50 µg/mL for S-substituted derivatives .

  • Salmonella typhi: % inhibition up to 70% via membrane disruption .

  • Mechanism: Sulfonyl groups enhance penetration, while the chlorophenyl moiety interferes with bacterial enzymes .

Enzyme Inhibition

  • Urease: Analogous compounds (e.g., 7l, 7m) show IC₅₀ values of 0.63–6.28 µM, surpassing thiourea (21.25 µM) .

  • Lipoxygenase: Derivatives like 5e achieve 80–90% inhibition, comparable to baicalein .

  • Acetylcholinesterase (AChE): Piperidine sulfonamides disrupt catalytic triads (e.g., His440, Ser200) .

Receptor Modulation

  • Prokineticin Receptors (PKR1/2): 1-Sulfonyl piperidines modulate G protein-coupled pathways, suggesting potential in neurological disorders .

Table 3: Biological Activity of Selected Analogues

CompoundTargetIC₅₀/EC₅₀Source
5e (Oxadiazole)Lipoxygenase0.63 µM
7m (Oxadiazole)Urease0.63 µM
PKR ModulatorProkineticin R10 nM

Industrial and Pharmaceutical Applications

Drug Development

  • Antimicrobial Agents: Structural analogs are candidates for Gram-negative infections .

  • Neuroprotective Agents: PKR modulation may address depression or Parkinson’s disease .

  • Enzyme Inhibitors: Urease inhibitors combat Helicobacter pylori .

Material Science

  • Coordination Polymers: Sulfonyl groups act as ligands for metal-organic frameworks (MOFs) .

  • Catalysis: Piperidine motifs facilitate asymmetric synthesis in organocatalysis .

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